molecular formula C13H17BrN4O3 B12232576 4-(5-bromo-4-methoxypyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

4-(5-bromo-4-methoxypyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B12232576
M. Wt: 357.20 g/mol
InChI Key: KORBBSCPWUEVTP-UHFFFAOYSA-N
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Description

4-(5-bromo-4-methoxypyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 4-position of the pyrimidine ring. Additionally, it contains a cyclopropylmorpholine moiety attached to the carboxamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-4-methoxypyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps:

    Synthesis of 5-bromo-4-methoxypyrimidin-2-amine: This intermediate can be prepared by bromination of 4-methoxypyrimidine followed by amination.

    Formation of the carboxamide linkage: The 5-bromo-4-methoxypyrimidin-2-amine is then reacted with cyclopropylmorpholine-2-carboxylic acid under appropriate coupling conditions to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-4-methoxypyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy group and other functional groups can participate in oxidation or reduction reactions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(5-bromo-4-methoxypyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antiviral activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(5-bromo-4-methoxypyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-4-methoxypyrimidin-2-amine: Shares the pyrimidine core with bromine and methoxy substituents.

    N-cyclopropylmorpholine-2-carboxamide: Contains the cyclopropylmorpholine moiety.

Uniqueness

4-(5-bromo-4-methoxypyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to the combination of the pyrimidine core with the cyclopropylmorpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H17BrN4O3

Molecular Weight

357.20 g/mol

IUPAC Name

4-(5-bromo-4-methoxypyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C13H17BrN4O3/c1-20-12-9(14)6-15-13(17-12)18-4-5-21-10(7-18)11(19)16-8-2-3-8/h6,8,10H,2-5,7H2,1H3,(H,16,19)

InChI Key

KORBBSCPWUEVTP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1Br)N2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

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